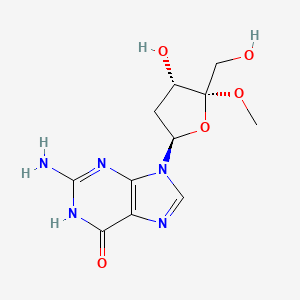
2'-Deoxy-4'-methoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-4’-methoxyguanosine is a modified nucleoside analog, which is structurally similar to guanosine but with specific modifications at the 2’ and 4’ positions of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-4’-methoxyguanosine typically involves the modification of a guanosine derivativeThe process often employs reagents such as trimethylsilyl chloride for protection and sodium hydride for deoxygenation .
Industrial Production Methods: Industrial production of 2’-Deoxy-4’-methoxyguanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: 2’-Deoxy-4’-methoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Deoxy-4’-methoxyguanosine .
科学的研究の応用
2’-Deoxy-4’-methoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用機序
The mechanism of action of 2’-Deoxy-4’-methoxyguanosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
2’-Deoxyguanosine: Lacks the methoxy group at the 4’ position.
2’-Deoxy-2’-fluoro-4’-azidocytidine: Contains a fluorine atom at the 2’ position and an azido group at the 4’ position.
2’-Deoxy-2’-fluoro-2’-methyluridine: Features a fluorine atom and a methyl group at the 2’ position
Uniqueness: 2’-Deoxy-4’-methoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy as a therapeutic agent, making it a valuable compound in medicinal chemistry .
生物活性
2'-Deoxy-4'-methoxyguanosine (DMG) is a modified nucleoside that has garnered interest in molecular biology and medicinal chemistry due to its structural modifications and potential biological activities. The methoxy group at the 4' position of the guanine base alters the properties of this nucleoside, influencing its interactions with nucleic acids and proteins. This article reviews the biological activity of DMG, highlighting its synthesis, applications, and relevant case studies.
Structural Characteristics
The unique structure of this compound includes a methoxy group at the 4' position of the guanine base, which differentiates it from other nucleosides. This modification can impact the stability, reactivity, and biological interactions of oligonucleotides containing DMG.
| Compound | Structural Modification | Unique Properties |
|---|---|---|
| 2'-Deoxyguanosine | No modification | Standard nucleoside used in DNA synthesis |
| 2'-Deoxy-4'-thioadenosine | Sulfur substitution at 4' | Increased nuclease resistance; altered binding |
| 2'-Deoxy-5-methylcytidine | Methyl group at 5' | Enhanced stability; used in epigenetic studies |
| 5-Methyl-2'-deoxycytidine | Methyl group at 5' | Important for DNA methylation studies |
| This compound | Methoxy group at 4' | Potential for enhanced binding affinity and stability |
Synthesis
The synthesis of DMG involves several chemical reactions that incorporate the methoxy group into the guanine structure. Various methods have been developed to produce high-purity DMG, which is essential for its application in research and therapeutic contexts .
Interaction with Nucleic Acids
Research indicates that oligonucleotides containing DMG exhibit distinct interaction profiles with proteins and other nucleic acids compared to unmodified counterparts. Specifically, the presence of the methoxy group can enhance binding affinity to complementary strands, influencing enzymatic activity and stability against nuclease degradation .
Therapeutic Applications
DMG has shown promise in therapeutic applications due to its enhanced resistance to enzymatic degradation. For instance, oligonucleotides incorporating DMG can be utilized in antisense therapy, where they bind to specific mRNA sequences to inhibit gene expression. This mechanism has been explored for various applications, including antiviral therapies .
Case Studies
- Antisense Oligonucleotide Therapy : A study demonstrated that oligonucleotides modified with DMG exhibited improved stability and efficacy in targeting viral RNA, suggesting potential applications in treating viral infections such as HIV .
- Cancer Research : In tumor cell line studies, DMG-modified oligonucleotides showed cytotoxic effects comparable to standard chemotherapeutics. The modified nucleoside enhanced cellular uptake and reduced off-target effects, making it a candidate for further development in cancer therapies .
- Enzyme Interaction Studies : Research has shown that DMG can alter the binding kinetics of DNA polymerases and nucleases. These alterations can be quantified through steady-state enzyme kinetics, revealing significant differences in activity when compared to unmodified nucleosides .
特性
CAS番号 |
140226-16-0 |
|---|---|
分子式 |
C11H15N5O5 |
分子量 |
297.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1 |
InChIキー |
IJQOFDIBBMYRQI-WGDKSQQYSA-N |
異性体SMILES |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
正規SMILES |
COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















